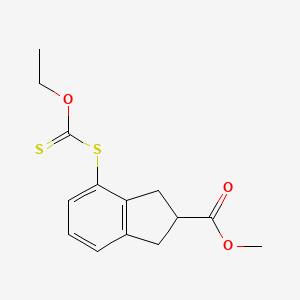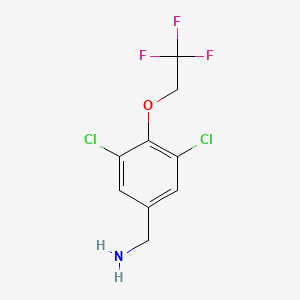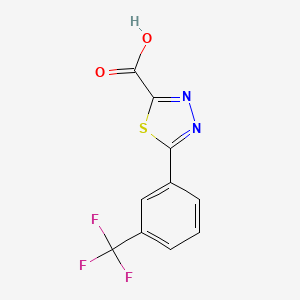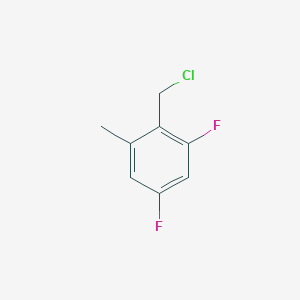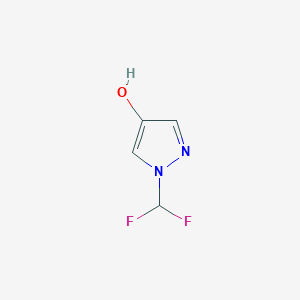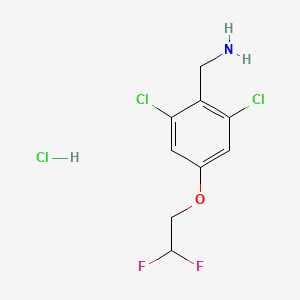
5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride
Übersicht
Beschreibung
5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C12H18Cl2N2O . It has a molecular weight of 277.19 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a cyclopropyl group and a pyrrolidin-3-yloxy group . The exact three-dimensional structure would require further analysis, such as X-ray crystallography or computational modeling, to determine.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the sources I found. It is known to be a powder . More specific properties such as melting point, boiling point, and solubility would require experimental determination.Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
A significant application of cyclopropane derivatives, closely related to 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine, involves their use in enantioselective synthesis. For example, the development of chiral γ-lactams through enantioselective palladium(0)-catalyzed cyclopropane functionalizations highlights a method for creating important structural motifs found in various drugs. This process showcases the utility of cyclopropane and pyrrolidine combinations in synthesizing biologically active compounds with high enantioselectivity (Pedroni & Cramer, 2015).
Novel Synthetic Pathways
Research has also focused on novel synthetic pathways utilizing cyclopropane derivatives for creating complex organic structures. The synthesis of alpha-cyclopropyl-beta-homoprolines, prepared via 1,3-dipolar cycloadditions followed by rearrangement, represents an innovative approach to constructing cyclic beta-amino acids, demonstrating the versatility of cyclopropane-containing compounds in organic synthesis (Cordero et al., 2009).
Medicinal Chemistry Applications
In medicinal chemistry, the structural manipulation of cyclopropane derivatives has led to the discovery of new pharmacologically relevant molecules. A study on the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines illustrates a straightforward synthetic route to compounds important for pharmaceutical research. This method underscores the significance of cyclopropane derivatives in generating nitrogen-containing polycyclic compounds, which are valuable in developing new therapeutic agents (Boichenko et al., 2022).
Chemical Synthesis and Drug Development
Further applications include the synthesis of heteroaromatic-fused pyrrolidines via cyclopropane ring-opening reactions, as demonstrated in the successful application to the synthesis of the protein kinase C-beta inhibitor JTT-010. This highlights the practical utility of cyclopropane derivatives in synthesizing complex heterocyclic compounds that are central to drug development and chemical research (Tanaka et al., 2007).
Safety and Hazards
According to the safety information available, 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
5-cyclopropyl-2-pyrrolidin-3-yloxypyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.2ClH/c1-2-9(1)10-3-4-12(14-7-10)15-11-5-6-13-8-11;;/h3-4,7,9,11,13H,1-2,5-6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMWRSIVCANYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)OC3CCNC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1460291.png)
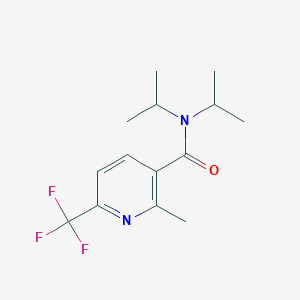
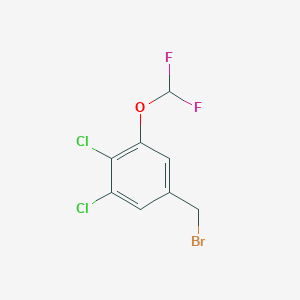

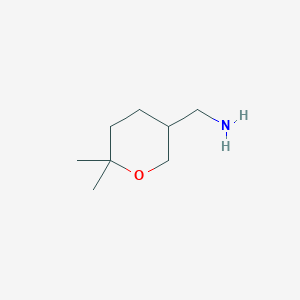
![tert-Butyl 7-[(dimethylamino)carbonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate](/img/structure/B1460299.png)

